molecular formula C9H12N2 B3144749 2-Methylindolin-7-amine CAS No. 55899-44-0

2-Methylindolin-7-amine

Cat. No.: B3144749
CAS No.: 55899-44-0
M. Wt: 148.2 g/mol
InChI Key: WRUMBVIRYZTYPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Electrochemical Reduction of N-Nitrosamines

  • Application : Electrochemical reduction of N-nitrosamines like 1-nitroso 2-methylindoline in acidic media to form 1-amino 2-methylindoline. This reduction involves a 4-electron cathodic wave and varies with the choice of electrolyte (Jacob, Moinet, & Tallec, 1982).

Synthesis and Characterization of Heterocyclic Derivatives

  • Application : 1-Amino-2-methylindoline is a precursor in synthesizing antihypertension drugs. It reacts with monochloramine to form 1-amino-2-methylindole and azo(2-methyl)indoline, both of which have been characterized through various analytical methods (Peyrot et al., 2001).

Swern Oxidation

  • Application : Converting amines such as indoline and 2-methylindoline into indoles and 2-methylindole through Swern oxidation, a process that also produces methylthiomethyl amines (Keirs & Overton, 1987).

Kinetic Resolution of Heterocyclic Amines

  • Application : The kinetic resolution of 2-methylindoline using (S)-naproxen acyl chloride to predominantly form (S,S)-diastereoisomeric amides (Krasnov et al., 2002).

Raschig Process Synthesis

  • Application : Synthesis of 1-amino-2-methylindoline by the Raschig process, involving the oxidation of 1-amino-2-methylindoline by chloramine and exploring various reaction conditions to optimize yield (Elkhatib et al., 2002).

Copper-Catalyzed Intramolecular Benzylic C-H Amination

  • Application : A copper-catalyzed intramolecular amination of 2-methylbenzamides to synthesize isoindolinones, significant in medicinal chemistry. This process uses a mild oxidant and suggests a divergent mechanism based on the type of directing group used (Yamamoto et al., 2016).

Dehydrogenation of Liquid Organic Hydrogen Carriers

  • Application : Investigating indole derivatives like 2-methylindoline as promising Liquid Organic Hydrogen Carriers (LOHCs) for renewable energy storage, using techniques like XPS, TPD, and DFT (Bachmann et al., 2019).

Novel Substituted 1-Iminoisoindoline Derivatives

  • Application : Synthesis and study of novel isoindoline derivatives, with a focus on their crystal and molecular structures, and evaluation of their antiproliferative activity in vitro (Sović et al., 2011).

Metal-Free Cascade Formation of Intermolecular C-N Bonds

  • Application : An electrochemical method for constructing substituted isoindolinones by reduction/amidation of 2-carboxybenzaldehydes and amines, offering a metal-free approach for isoindolinone synthesis (Zou et al., 2021).

Biochemical Analysis

Biochemical Properties

2-Methylindolin-7-amine plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to the formation of hydroxylated metabolites, which may have different biological activities compared to the parent compound. Additionally, this compound can act as a substrate for monoamine oxidase, leading to the formation of corresponding imines and aldehydes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been found to inhibit the activity of certain protein kinases, resulting in altered phosphorylation states of key signaling proteins. This can impact processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the oxidation of monoamines. This inhibition can result in increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These effects are likely due to the accumulation of reactive metabolites and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo hydroxylation, leading to the formation of hydroxylated metabolites that may have different biological activities. Additionally, this compound can be deaminated by monoamine oxidase, resulting in the formation of imines and aldehydes. These metabolic transformations can influence the overall pharmacokinetic and pharmacodynamic properties of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, it can be transported across cell membranes by organic cation transporters, which play a role in its cellular uptake and accumulation. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria. The localization of this compound within mitochondria can influence mitochondrial function and energy metabolism. Additionally, post-translational modifications, such as phosphorylation, can affect the targeting and localization of this compound to specific subcellular compartments .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-indol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6,11H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUMBVIRYZTYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylindolin-7-amine
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Reactant of Route 6
2-Methylindolin-7-amine

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